molecular formula C13H16N2O B1274691 4-Benzyl-2-morpholineacetonitrile CAS No. 57962-45-5

4-Benzyl-2-morpholineacetonitrile

Cat. No. B1274691
CAS RN: 57962-45-5
M. Wt: 216.28 g/mol
InChI Key: IMCDTSZTCIFXNN-UHFFFAOYSA-N
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Description

The compound 4-Benzyl-2-morpholineacetonitrile is a versatile molecule that serves as a precursor or intermediate in various chemical reactions and syntheses. It is related to morpholine-based structures that have been studied for their potential in catalysis, pharmaceuticals, and material sciences.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various routes. For instance, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which involved the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Additionally, α-(substituted-phenyl)-4-morpholineacetonitriles were used in 1,4-additions to various unsaturated esters and nitriles, showcasing a versatile synthetic route to pyridazinones .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of morpholine derivatives. For example, the crystal structure of a morpholine-containing compound was determined to belong to the monoclinic system, space group P21/c . Similarly, the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was elucidated using single-crystal X-ray analysis, revealing its existence in the same space group . These studies provide insights into the geometric and electronic configurations of these molecules.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggests a catalytic six-membered cyclic transition state . Electrochemical synthesis has also been used to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the versatility of morpholine derivatives in green chemistry . Furthermore, benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties have been synthesized and tested for antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, which are important for understanding its electronic transitions . The compound's emission lifetime data also provided evidence of two excited state transitions . Additionally, the alkaline hydrolysis of various morpholine-containing compounds has been studied, providing insights into their reactivity and the mechanisms of their reactions .

Scientific Research Applications

Morpholine Derivatives in Scientific Research

Morpholine derivatives play a significant role in scientific research due to their diverse pharmacological properties. For instance, morpholine is a component of several organic compounds developed for various pharmacological activities. Morpholine derivatives have been investigated for their broad spectrum of pharmacological profiles, including antiviral, antibacterial, and antifungal properties. These studies highlight the potential of morpholine derivatives in designing novel therapeutic agents.

  • Pharmacological Interest

    Morpholine and pyrans derivatives have been reviewed for their chemical and pharmacological interest, revealing a wide spectrum of pharmacological activities. The review discusses the developments and methodologies in exploring morpholine and pyran analogues, emphasizing their potential pharmacophoric activities (Asif & Imran, 2019).

  • Antimicrobial Applications

    Benzofuran and its derivatives, which are structurally related to morpholine derivatives, have been identified as promising structures for antimicrobial agents. The unique structural features and wide array of biological activities make benzofuran and related compounds, including potentially morpholine derivatives, significant in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

  • Immunomodulatory Effects

    Compounds containing morpholine structures have been explored for their modulatory effects on the immune system. The review on Phyllanthus species and their bioactive metabolites, which includes compounds with morpholine rings, provides insights into their immunomodulatory effects through various mechanisms, suggesting therapeutic benefits for treating immune-related diseases (Jantan et al., 2019).

properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDTSZTCIFXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390619
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-morpholineacetonitrile

CAS RN

57962-45-5
Record name (4-Benzylmorpholin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of finely ground sodium cyanide (39.6 g.) and 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine (144.4 g.) in dimethyl sulphoxide (600 ml.) is stirred and heated at 60°-65° C. for 3.5 hours. The mixture is cooled, diluted with water (6 1.) and extracted with ether (3 × 2 1.). The ether extracts are combined and washed with brine (2 × `1.) and dried over anhydrous magnesium sulphate and the solvent removed by evaporation in vacuo. The residue is recrystallised from petroleum ether (b.p. 40°-60° C.) to give 4-benzyl-2-cyanomethylmorpholine, m.p. 62° C.
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39.6 g
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4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine
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144.4 g
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600 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (22.5 g), potassium cyanide (13 g), potassium iodide (1 g), and dimethyl sulfoxide (40 ml) is heated with stirring at 120° C. for 5 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to give the title compound (20 g) as an oil.
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40 mL
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